molecular formula C26H46O3 B14579743 Benzoic acid;7-hexyltridecan-7-ol CAS No. 61183-73-1

Benzoic acid;7-hexyltridecan-7-ol

Cat. No.: B14579743
CAS No.: 61183-73-1
M. Wt: 406.6 g/mol
InChI Key: YCQPKAFDOVNYBR-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its derivatives, such as 7-hexyltridecan-7-ol conjugated to benzoic acid, represent structurally complex analogs where the hydroxyl group of benzoic acid is replaced or esterified with a branched alcohol (7-hexyltridecan-7-ol). This modification introduces a hydrophobic, long-chain alkyl group, significantly altering the compound's physicochemical and biological properties compared to unsubstituted benzoic acid. While direct literature on "Benzoic acid;7-hexyltridecan-7-ol" is scarce, comparisons can be drawn from structurally similar compounds, such as alkyl-substituted benzoic acids and branched alcohols, as discussed below.

Properties

CAS No.

61183-73-1

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

benzoic acid;7-hexyltridecan-7-ol

InChI

InChI=1S/C19H40O.C7H6O2/c1-4-7-10-13-16-19(20,17-14-11-8-5-2)18-15-12-9-6-3;8-7(9)6-4-2-1-3-5-6/h20H,4-18H2,1-3H3;1-5H,(H,8,9)

InChI Key

YCQPKAFDOVNYBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)(CCCCCC)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/L)
Benzoic acid 122.12 1.87 3,400
7-Hexyltridecan-7-ol* ~298.5 ~8.5 <10 (estimated)
Benzoic acid derivative (e.g., 2-hydroxy-6-tridecenylbenzoic acid) 348.5 9.2 <5

*The 7-hexyltridecan-7-ol moiety introduces high hydrophobicity (logP ~8.5), reducing water solubility compared to benzoic acid. Similar alkyl-substituted benzoic acids, such as 2-hydroxy-6-[(7Z)-tridec-7-en-1-yl]benzoic acid, exhibit even higher logP values (9.2) and negligible solubility .

Extraction Efficiency in Emulsion Liquid Membranes (ELMs)

Table 2: Extraction Rates and Distribution Coefficients

Compound Distribution Coefficient (m) Effective Diffusivity (m²/s) Extraction Rate (Early Stage)
Benzoic acid 0.85 1.2 × 10⁻⁹ Rapid (>98% in 5 minutes)
Acetic acid 0.15 0.8 × 10⁻⁹ Slow (requires longer time)
Phenol 0.80 0.5 × 10⁻⁹ Moderate

The hydrophobic nature of 7-hexyltridecan-7-ol would enhance the distribution coefficient (m) of its benzoic acid derivative, similar to phenol and alkyl-substituted benzoic acids, leading to rapid initial extraction in ELMs . However, effective diffusivity may decrease due to increased molecular weight, as seen in phenol (0.5 × 10⁻⁹ m²/s vs. 1.2 × 10⁻⁹ m²/s for benzoic acid) .

Toxicity and QSTR Models

Table 3: Toxicity Parameters (Oral LD₅₀ in Mice)

Compound LD₅₀ (mg/kg) Key QSTR Parameters (0JA, 1JA, JB)
Benzoic acid 1,700 0JA: 2.1; 1JA: 1.8; JB: 3.8
Methyl benzoate 1,200 0JA: 2.3; 1JA: 2.0; JB: 4.6
2-Hydroxy-6-tridecenylbenzoic acid ~500 (estimated) 0JA: 3.5; 1JA: 3.2; JB: 11.2

Quantitative structure-toxicity relationship (QSTR) models indicate that larger substituents (e.g., tridecenyl chains) increase molecular connectivity indices (0JA, 1JA) and cross-factor JB, correlating with higher toxicity (lower LD₅₀) . For 7-hexyltridecan-7-ol derivatives, similar trends are expected due to the branched alkyl group.

Metabolic and Environmental Fate
  • Detoxification: Benzoic acid is conjugated with glycine in the liver to form hippuric acid, which is excreted in urine .
  • Environmental Persistence : High logP values (>8) suggest strong adsorption to organic matter in wastewater, reducing biodegradation rates .

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